N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride
Overview
Description
“N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride” is a chemical compound with the IUPAC name N1-methyl-N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride . It has a molecular weight of 272.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H . This indicates that the compound consists of a benzene ring with two amine groups at the 1 and 4 positions, a methyl group, and a pyridin-4-yl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.18 . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including nucleophilic aromatic substitution reactions. For instance, Zinad et al. (2018) reported synthesizing a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, highlighting the functionalization of the pyridine via SNAr reactions (Zinad, D. et al., 2018).
Crystal Structure and Spectroscopic Properties : Kolev et al. (2009) focused on the crystal structure and spectroscopic properties of anyles of 4-benzoylpyridine, providing detailed insights into the structural and electronic characteristics of similar compounds (Kolev, T. et al., 2009).
Applications in Materials Science
Catalytic Activity : Research by Chen et al. (2019) into nickel complexes bearing pyridine-imine ligands, such as (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, highlighted their use in ethylene oligomerization. This study illustrates the potential of such compounds in catalyzing industrially relevant reactions, demonstrating their importance in materials science (Chen, L. et al., 2019).
Metal Complex Formation : The formation of metal complexes with compounds like N-(pyridin-2-ylmethylene)benzene-1,4-diamine was explored by Marjani et al. (2009), who studied the behavior of this ligand with zinc(II), cadmium(II), and mercury(II) chlorides. Their work provides valuable information on the complexation behavior and potential applications in coordination chemistry (Marjani, K. et al., 2009).
Bioevaluation
- Antimicrobial Activity : Patoliya and Kharadi (2013) synthesized a series of compounds from a base structure similar to the one of interest and evaluated their antimicrobial activity. This study underscores the potential biomedical applications of such compounds, particularly in developing new antimicrobial agents (Patoliya, M. J. & Kharadi, G., 2013).
properties
IUPAC Name |
4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBTRDEDRTDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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